molecular formula C15H17NO2 B13334766 Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B13334766
M. Wt: 243.30 g/mol
InChI Key: VGZBIAUHVWMWKZ-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for various chemical studies. This compound is part of the azabicyclo family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. The compound can undergo phosphorylation reactions, which are crucial for its biological activity . The bicyclic structure allows for specific interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to its benzyl substitution, which imparts distinct chemical properties and reactivity compared to other azabicyclo compounds. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-18-15(17)14-12-7-8-13(9-12)16(14)10-11-5-3-2-4-6-11/h2-8,12-14H,9-10H2,1H3

InChI Key

VGZBIAUHVWMWKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2

Origin of Product

United States

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